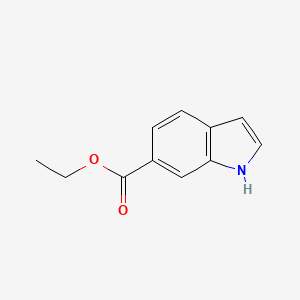

Ethyl 1H-indole-6-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal and Synthetic Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. rsc.org This structural motif is present in a vast number of natural products, including the essential amino acid tryptophan, and in a multitude of synthetic compounds with diverse pharmacological activities. rsc.org The unique electronic properties of the indole nucleus and its ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, earning it the designation of a "privileged structure" in drug discovery.

The versatility of the indole scaffold is evident in the broad spectrum of therapeutic areas where indole-containing drugs have made a significant impact. These include anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. The ability to readily modify the indole ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

Overview of Ethyl 1H-indole-6-carboxylate Derivatives in Academic Research

This compound and its derivatives are frequently utilized as key intermediates in the synthesis of more complex, biologically active molecules. Academic research has demonstrated the utility of this scaffold in creating novel compounds with potential therapeutic value. For instance, derivatives of indole-6-carboxylate esters have been investigated for their anti-proliferative properties. nih.gov

One notable area of research involves the use of methyl 1-methyl-1H-indole-6-carboxylate, a closely related derivative, as a starting material for the synthesis of novel receptor tyrosine kinase inhibitors. nih.gov This highlights the importance of the indole-6-carboxylate core as a foundation for building molecules that can target specific biological pathways implicated in diseases such as cancer.

Furthermore, the strategic placement of the carboxylate group at the 6-position of the indole ring provides a convenient point for chemical modification. This allows for the introduction of various functional groups and the construction of more elaborate molecular architectures, expanding the chemical space that can be explored in the quest for new therapeutic agents.

Scope and Research Focus on this compound

The primary research focus on this compound lies in its application as a versatile building block for the synthesis of novel organic compounds with potential biological activity. Its chemical structure, featuring a reactive ester group and a modifiable indole core, makes it an attractive starting point for multi-step synthetic sequences.

Recent studies have focused on the conversion of indole-6-carboxylate esters into more complex heterocyclic systems. For example, research has demonstrated the synthesis of hydrazine-1-carbothioamide and oxadiazole derivatives starting from a methyl-1-methyl-1H-indole-6-carboxylate precursor. nih.gov These new derivatives were designed to target specific enzymes, such as EGFR and VEGFR-2, which are known to play a crucial role in cancer progression. nih.gov The findings from these studies underscore the potential of this compound as a scaffold for the development of targeted cancer therapies. nih.gov

Chemical and Spectroscopic Data

The following tables provide a summary of the key chemical and spectroscopic properties of this compound and a related derivative, highlighting the characteristic features of this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C11H11NO2 | 189.21 |

| Methyl 1-methyl-1H-indole-6-carboxylate | C11H11NO2 | 189.21 |

| Spectroscopic Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ: 8.10 (s, 1H, ArH), 7.65–7.56 (m, 3H, ArH), 6.53 (d, 1H, ArH), 3.87 (s, 6H, O-CH3 and N-CH3) |

| 13C NMR (101 MHz, DMSO-d6) | δ: 167.69 (C=O), 136.06, 133.94, 132.18, 122.51, 120.62, 120.05, 112.15, 101.20 (Ar C), 52.25 (OCH3), 33.11 (N-CH3) |

| IR (KBr) cm-1 | 3093, 3070 (Ar-CH stretch), 2953, 2943, 2839 (aliphatic C-H stretch), 1693 (C=O ester stretch), 1562, 1500, 1462 (Ar C=C stretch), 1346 (C-N stretch), 1265 (C-O asymmetric stretch), 1188 (C-O symmetric stretch) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAKZTRHBLCYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569983 | |

| Record name | Ethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50820-64-9 | |

| Record name | Ethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1h Indole 6 Carboxylate and Its Derivatives

Strategies for Indole (B1671886) Core Formation

The construction of the fundamental indole ring system is the initial and most critical phase in the synthesis of ethyl 1H-indole-6-carboxylate and its analogues. Methodologies range from classical named reactions, which have been adapted for modern applications, to novel precursor-based strategies that offer alternative pathways.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole preparation. bhu.ac.in The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. bhu.ac.in For the synthesis of this compound derivatives, this involves the reaction of a substituted phenylhydrazine (B124118) with a keto-ester like ethyl pyruvate.

Key to the successful application of this method is the control of reaction conditions to maximize yield and ensure correct regioselectivity. The choice of acid catalyst is particularly influential. While traditional Brønsted acids like hydrochloric acid (HCl) in ethanol (B145695) are effective, other catalysts can offer improved outcomes, especially with more complex substrates. For instance, polyphosphoric acid (PPA) has been shown to improve regioselectivity when bulkier substituents are involved. Temperature control is also critical; maintaining reflux conditions, often between 80–100°C, helps ensure the cyclization reaction goes to completion while minimizing potential side reactions.

Table 1: Selected Modifications of the Fischer Indole Synthesis for Indole Carboxylates

| Phenylhydrazine Precursor | Ketone/Keto-ester | Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-3-nitrophenylhydrazine | Ethyl pyruvate | Acidic | Reflux | Ethyl 1-methyl-6-nitro-1H-indole-carboxylate | N/A | vulcanchem.com |

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Beyond the Fischer synthesis, several other strategies build the indole ring from specifically designed linear precursors. These methods can offer advantages in terms of substrate scope, functional group tolerance, and avoidance of harsh acidic conditions.

One prominent method is the reductive cyclization of a substituted 2-nitroaryl compound. beilstein-journals.org This approach begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-chloronitrobenzene derivative and a nucleophile like ethyl cyanoacetate. beilstein-journals.org The resulting adduct is then subjected to heterogeneous hydrogenation. This step reduces the nitro group to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring. beilstein-journals.org

Another advanced strategy involves the palladium-catalyzed aerobic amination of aryl C-H bonds. nih.gov This method utilizes a 2-acetamido-3-aryl-acrylate precursor. nih.gov In the presence of a palladium(II) catalyst and oxygen as the terminal oxidant, an intramolecular C-H amination occurs, directly forming the N-acetylated indole-2-carboxylate (B1230498) product. nih.gov This acetyl group can be easily removed in a subsequent step to yield the free (NH) indole. This methodology is noted for its good to high yields across a range of both electron-rich and electron-poor substrates. nih.gov

Functionalization Approaches for the Indole Ring

Once the indole core is established, subsequent functionalization allows for the introduction of diverse substituents, which is crucial for tuning the molecule's properties. The indole ring possesses multiple C-H bonds with varying reactivity, making regioselective functionalization a significant chemical challenge. nih.gov The C-3 position is inherently the most nucleophilic and prone to electrophilic substitution, while functionalization at the C-2 position or the benzene (B151609) ring portion requires more sophisticated strategies. bhu.ac.innih.gov

Direct C-H functionalization has emerged as a powerful tool, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Achieving regioselectivity, particularly overcoming the innate C-3 preference, often relies on the use of directing groups or specialized catalyst systems. semanticscholar.org

Targeting the C-2 position of an indole typically requires strategies to override the natural reactivity of the C-3 position. semanticscholar.org A common and effective approach is the use of a directing group attached to the indole nitrogen. This group coordinates to a transition metal catalyst, positioning it in proximity to the C-2 C-H bond and facilitating its selective activation.

Rhodium(III) and other transition metals have been successfully used for the C-2 alkylation of indoles. semanticscholar.org For example, N-pyridinylindole can react with β-nitrostyrene in the presence of a Rh(III) catalyst to yield the C-2 alkylated product. semanticscholar.org Palladium-catalyzed reactions have also been developed for the C-2 carbethoxyethylation of indoles, providing a direct route to ethyl 2-(1H-indol-2-yl) acetates. longdom.org This cascade C-H activation reaction demonstrates excellent functional group tolerance, even with electron-deficient indoles. longdom.org

Table 2: Examples of C-2 Functionalization of Indole Derivatives

| Indole Substrate | Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Pyridinylindole (1a) | β-Nitrostyrene (2a) | [Cp*RhCl₂]₂/AgSbF₆ | C-2 Alkylation | 39-80% | semanticscholar.org |

| Substituted Indoles | Ethyl 2-bromoacetate | Pd(OAc)₂/P(o-tol)₃ | C-2 Carbethoxyethylation | Moderate to Good | longdom.org |

The C-3 position is the most common site for electrophilic attack and functionalization. bhu.ac.in While classical reactions like the Vilsmeier-Haack formylation and the Mannich reaction are effective for introducing specific groups, modern transition-metal-catalyzed C-H activation offers broader possibilities. bhu.ac.in

An efficient method for the site-selective C-3 alkenylation of indole derivatives has been developed using ruthenium(II) catalysis. nih.govrsc.org In this system, an ester directing group, such as the one present in ethyl 1H-indole-4-carboxylate, guides the catalyst to activate the C-3 C-H bond. nih.govrsc.org This process proceeds through an uncommon six-membered metallacycle intermediate, leading to exclusive mono-functionalization at the C-3 position with various acrylates. nih.govrsc.org The reaction is highly selective, and only the trans-alkenylated product is typically formed. rsc.org This strategy can even be extended to achieve C-3 alkylation using reagents like methyl vinyl ketone. nih.govrsc.org

Table 3: Ruthenium-Catalyzed C-3 Functionalization of Indole Carboxylates

| Indole Substrate | Reagent | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl-1-methyl-1H-indole-4-carboxylate | Acrylates | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 50 °C, 24 h | C-3 Alkenylation | 78-83% | nih.gov |

| Methyl-1-ethyl-1H-indole-4-carboxylate | Acrylates | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 50 °C, 24 h | C-3 Alkenylation | 72-82% | nih.gov |

| Ethyl 1H-indole-4-carboxylate | Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 50 °C, 24 h | C-3 Alkenylation | 82% | rsc.org |

An in-depth examination of advanced synthetic strategies reveals the versatility of the this compound scaffold. Modern methodologies provide chemists with precise tools for functionalizing this key heterocyclic motif, enabling the synthesis of a diverse array of complex derivatives. These techniques, ranging from selective C-H activation to classic cross-coupling reactions and fundamental redox transformations, are crucial for accessing novel chemical space.

1

3 C-4, C-5, C-7 Functionalization Techniques

The functionalization of the six-membered carbocyclic ring of the indole nucleus, specifically at the C-4, C-5, and C-7 positions, has traditionally been challenging due to the intrinsic reactivity of the C-2 and C-3 positions in the pyrrole (B145914) ring. However, advanced methodologies, particularly those employing directing groups, have enabled regioselective modifications at these less accessible sites.

Strategies for C-4 functionalization often utilize a directing group at the C-3 position. For instance, a formyl group at C-3, assisted by glycine (B1666218) as a transient directing group, can facilitate the C-4 arylation of azaindoles using a Pd(OAc)₂ catalyst. nih.gov Similarly, Pd-catalyzed olefination at the C-4 position of tryptophan derivatives has been achieved using an amino-trifluoromethanesulfonyl (TfNH-) directing group. nih.govchim.it This approach has proven effective in the total synthesis of indole alkaloids like (−)-agroclavine. chim.it

The C-7 position, while adjacent to the indole nitrogen, often requires strategic blocking of the more reactive C-2 position to achieve selective functionalization. nih.gov An effective route involves the reduction of the indole to an indoline (B122111), followed by C-7 functionalization and subsequent re-aromatization. nih.gov More direct methods employ directing groups on the indole nitrogen. For example, a pivaloyl group on the nitrogen can direct Rh-catalyzed C-7 alkenylation. chim.it The selectivity for C-7 over C-2 is attributed to the preferential formation of a more stable six-membered rhodacycle intermediate. nih.govchim.it Palladium-catalyzed C-7 arylation has also been reported, providing a pathway to otherwise difficult-to-access derivatives. nih.gov

Functionalization at the C-5 and C-6 positions often relies on different strategies, such as template-controlled palladium-catalyzed C-H alkenylation. nih.gov Ruthenium-catalyzed direct arylation of indole carboxylic acids, including 6-indole carboxylic acid, has been shown to occur selectively at the ortho position relative to the carboxylic acid directing group (i.e., at the C-5 and C-7 positions). nih.gov For 6-indole carboxylic acid, arylation occurs exclusively at the C-5 and C-7 positions. nih.gov

2 Directed C-H Activation Catalysis

Directed C-H activation has become a powerful and atom-economical tool for the synthesis and modification of indoles. rsc.org This strategy utilizes a coordinating group on the indole substrate to direct a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization with high regioselectivity. upce.cz Catalysts based on precious metals like palladium and rhodium, as well as more earth-abundant metals like cobalt, have been extensively developed for this purpose. rsc.orgchemistryviews.org

1 Palladium-Catalyzed Functionalization

Palladium catalysis is a cornerstone of C-H functionalization chemistry. For indole systems, various directing groups can steer arylation or alkenylation to specific positions. The carboxylate group of an indole-carboxylic acid can act as a directing group; however, in the case of 1H-indole-3-carboxylic acid, this leads to decarboxylative C-2 arylation. nih.gov A more effective strategy for functionalizing the carbocyclic ring involves placing directing groups at other positions. For instance, a Pd-catalyzed, norbornene-mediated cascade reaction allows for the regioselective C-2 alkylation of the indole nucleus. longdom.org This process is believed to proceed through the formation of an N-1 palladacycle intermediate. longdom.org

A direct oxidative C-H amination method using a palladium(II) catalyst with oxygen as the terminal oxidant can convert 2-acetamido-3-aryl-acrylates into 1-acetyl indole-carboxylates. nih.gov This reaction tolerates a range of functional groups and provides a convergent route to highly substituted indoles. nih.gov Furthermore, the resulting chlorinated indole products can be used directly in subsequent cross-coupling reactions. nih.gov

| Reaction | Substrate | Catalyst System | Conditions | Product | Yield | Citation |

| C-2 Alkenylation | N-pyrimidyl-5-bromoindole & Phenylpropiolic acid | Co(OAc)₂·4H₂O (10 mol%), Ad-Salox (20 mol%), AgOAc (2.0 equiv), AdCOOH (0.5 equiv) | DCE, 100 °C, 12 h | 2-Alkenylated indole derivative | 96% | wiley.com |

| C-2 Alkenylation | N-pyrimidyl-methyl indole-6-carboxylate & Phenylpropiolic acid | Co(OAc)₂·4H₂O (10 mol%), Ad-Salox (20 mol%), AgOAc (2.0 equiv), AdCOOH (0.5 equiv) | DCE, 100 °C, 12 h | 2-Alkenylated indole derivative | 80% | wiley.com |

| C-6 Alkylation | 2-Phenylindole & Ethyl 2-diazoacetate | Rh₂(S-PTTL)₄ (0.3 mol%) | DCM, 0 °C, 12 h | C-6 alkylated indole | 85% | snnu.edu.cn |

| C-7 Arylation | N-P(O)tBu₂ Indole & 4-Iodotoluene | [RhCl(cod)]₂ (5 mol%), PPh₂OtBu (12 mol%), tBuOK (2.0 equiv) | Toluene (B28343), 120 °C | C-7 arylated indole | - | nih.gov |

| C-4 Arylation | 3-Formylindole & 4-Iodotoluene | Pd(OAc)₂ (10 mol%), Glycine (30 mol%), Ag₂CO₃ (2.0 equiv) | Dioxane, 110 °C | C-4 arylated indole | - | nih.gov |

2 Rhodium-Catalyzed Functionalization

Rhodium catalysts have proven exceptionally useful for a variety of C-H functionalization reactions on the indole core. researchgate.net Dimeric Rh(II) complexes, for example, can effectively catalyze the regioselective coupling of N-H indoles with diazo compounds. snnu.edu.cn The regioselectivity is substrate-dependent; 2-substituted indoles tend to react at the C-6 position, a selectivity attributed to a hydrogen-bonding directing effect where the indole N-H interacts with the diazo reagent. snnu.edu.cn In contrast, 4-methoxyindoles react with complementary C-7 selectivity. snnu.edu.cn

High-valent Rh(III) catalysts are also prominent in indole functionalization. mdpi.com They can facilitate the C-2 alkylation of indoles with diazo compounds under mild conditions, offering high efficiency and broad functional group tolerance with dinitrogen as the only byproduct. mdpi.com Furthermore, rhodium catalysts can enable oxidative annulation reactions. For instance, 2- or 7-phenyl-1H-indoles can undergo oxidative annulation with alkenes or alkynes using air as the sole oxidant, a process facilitated by a quaternary ammonium (B1175870) salt, to construct complex fused-ring systems. nih.gov

3 Cobalt-Catalyzed Functionalization

The use of earth-abundant and less toxic first-row transition metals like cobalt for C-H activation is a growing area of interest. rsc.orgbeilstein-journals.org Cobalt catalysts offer an economical alternative to precious metals and exhibit unique reactivity. chemistryviews.org Cobalt(III) complexes have been used for the C-2 alkenylation of N-pyrimidyl-protected indoles with alkynyl carboxylic acids, which serve as the alkene source after decarboxylation. wiley.com Notably, this reaction has been successfully applied to methyl indole-6-carboxylate, affording the corresponding C-2 alkenylated product in 80% yield. wiley.com

Cobalt catalysis can also achieve C-H functionalization under exceptionally mild conditions. Some cobalt-catalyzed C-H functionalizations of aromatic substrates can proceed at room temperature with low catalyst loading. chemistryviews.org Moreover, the combination of cobalt catalysis with visible-light photoredox catalysis has enabled the asymmetric dearomatization of indoles with high enantioselectivity, showcasing a synergistic approach to constructing chiral molecules. nih.gov

3 Cross-Coupling Reactions (e.g., Suzuki, Heck) for Arylation and Heteroarylation

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly powerful methods for the arylation and heteroarylation of indole scaffolds, including derivatives of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. This method can be used to functionalize the indole core. For example, reacting a 6-bromoindole (B116670) derivative with a boronic acid or ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base provides a direct route to 6-arylindoles. smolecule.com This approach has been used to install pre-formed ester groups at position 6 and to couple aryl groups to chlorinated indole-2-carboxylates, demonstrating its utility in building complex, functionalized indole structures. nih.govsmolecule.com

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org This reaction has been adapted for the diversification of various halo-indoles, including tryptophan derivatives, often under aqueous conditions. nih.gov A typical protocol involves a palladium source, such as sodium tetrachloropalladate, a sulfonated phosphine (B1218219) ligand like SPhos, and a base. This methodology has been applied to the coupling of halo-indoles with a variety of alkenes, including acrylates and styrenes. nih.govsemanticscholar.org For instance, the intramolecular Heck reaction of a derivative of ethyl 5-nitro-indole-2-carboxylate serves as a key step in the synthesis of latonduine derivatives. researchgate.net

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product | Yield | Citation |

| Suzuki Coupling | 6-Bromo-3-ethylindole | Methyl boronate | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Dioxane/water, 80°C | Methyl 3-ethyl-1H-indole-6-carboxylate | 75-80% | smolecule.com |

| Suzuki Coupling | Ethyl 1-acetyl-6-chloro-1H-indole-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), K₃PO₄ | Toluene/H₂O, 100°C | Ethyl 6-phenyl-1H-indole-2-carboxylate | - | nih.gov |

| Heck Coupling | 7-Bromo-L-tryptophan | Styrene | Na₂PdCl₄ (5 mol%), sulfonated SPhos (12.5 mol%), Na₂CO₃ | H₂O/ACN (1:1), 80°C | 7-Styryl-L-tryptophan | 62% | nih.gov |

| Heck Coupling | 5-Bromo-1-methyl-1H-indole | tert-Butyl acrylate | Pd(OAc)₂ (10 mol%), L1 Ligand (20 mol%), Ag₂CO₃ (2.0 equiv) | Toluene, 120°C | C2-alkenylated indole | 55% | semanticscholar.org |

4 Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental transformations that allow for the interconversion of functional groups on the this compound core.

Reduction reactions are commonly employed to modify both the substituents and the indole nucleus itself. The ester group at the C-6 position can be reduced to a primary alcohol (a hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). vulcanchem.com If other reducible groups are present, such as a nitro group, they can also be transformed. For example, a nitro group on the indole ring can be selectively reduced to an amino group using catalytic hydrogenation (e.g., H₂ over Pd/C) or other reducing agents. The indole ring itself can be reduced to an indoline (2,3-dihydroindole) under specific conditions.

Oxidation reactions can also be used to modify the molecule. The indole ring is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. For example, oxidation of an indoline, such as ethyl indoline-6-carboxylate, can regenerate the aromatic indole core, a strategy often used after a selective C-7 functionalization. Stronger oxidation of the indole ring, for instance with potassium permanganate, can lead to cleavage of the pyrrole ring to form quinone or dione (B5365651) derivatives. vulcanchem.com If a substituent like a hydroxyl group is present on the ring, it can be oxidized to a carbonyl compound. evitachem.com

Ester Group Modifications

The ethyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the parent molecule.

Common modifications include hydrolysis, transesterification, reduction, and amidation.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1H-indole-6-carboxylic acid, under either acidic or basic conditions. pressbooks.publibretexts.org Basic hydrolysis, often termed saponification, is typically achieved using aqueous sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org This transformation is fundamental for creating derivatives where a free carboxylic acid is required for biological activity or for subsequent coupling reactions.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For instance, treatment with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) can yield Mthis compound. mdpi.com This allows for the introduction of different ester functionalities to modulate properties like solubility and metabolic stability.

Reduction: The ester functionality can be reduced to a primary alcohol, (1H-indol-6-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is commonly used for this transformation. pressbooks.publibretexts.org If the reaction needs to be stopped at the aldehyde stage, 1H-indole-6-carbaldehyde, a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) can be employed at low temperatures. pressbooks.publibretexts.org

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires the initial conversion of the ester to the more reactive carboxylic acid, which is then coupled with an amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). evitachem.com This leads to the formation of N-substituted 1H-indole-6-carboxamides, a class of compounds with significant biological activities. evitachem.comacs.org

Table 1: Key Ester Group Modifications and Reagents

| Modification | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | NaOH(aq), then HCl(aq) | 1H-indole-6-carboxylic acid |

| Transesterification | CH₃OH, NaOCH₃ | Mthis compound |

| Reduction (to alcohol) | LiAlH₄ | (1H-indol-6-yl)methanol |

| Reduction (to aldehyde) | DIBAL-H | 1H-indole-6-carbaldehyde |

| Amidation | 1. NaOH, H₂O 2. Amine, DCC | N-substituted 1H-indole-6-carboxamide |

Multi-Component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools in organic synthesis. rsc.orgnih.gov These reactions are highly atom-economical and efficient, often allowing for the rapid construction of diverse molecular libraries from simple starting materials. rsc.orgdergipark.org.tr Similarly, one-pot syntheses, where sequential reactions are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact. researchgate.net

Several MCRs and one-pot strategies have been developed for the synthesis of indole derivatives. For instance, the Fischer indole synthesis, a classic method for indole formation, can be adapted into a one-pot procedure. rsc.org More contemporary examples include the synthesis of highly functionalized pyrimidine (B1678525) and pyridine (B92270) derivatives fused to an indole ring through a one-pot, three-component cyclo-condensation. bohrium.com These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly build molecular complexity. bohrium.com The use of catalysts, such as ceric ammonium nitrate, can further enhance the efficiency of these reactions. bohrium.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

In the context of indole synthesis, green approaches often focus on replacing hazardous reagents and solvents with safer alternatives. For example, the use of ionic liquids as recyclable and thermally stable solvents has been explored for the synthesis of indole-2-carboxylic acid esters under microwave irradiation, leading to high yields and short reaction times. researchgate.net

The development of catalytic systems that operate under mild conditions is another key area of green chemistry research. Copper-catalyzed syntheses of indoles in renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) have been shown to be effective alternatives to traditional methods that use less desirable solvents like DMSO. acs.org Furthermore, the use of water as a solvent in multicomponent reactions, sometimes facilitated by sonication, represents a significant step towards more sustainable chemical processes. frontiersin.org

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of a diverse library of analogs of a lead compound, such as this compound, is a critical step in this process. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its therapeutic effects and optimize its properties. nih.govresearchgate.net

For this compound, SAR studies often involve modifications at several key positions:

The Indole Nitrogen (N-1): Alkylation of the indole nitrogen with various substituents can significantly impact biological activity. mdpi.com

The Benzene Ring (Positions 4, 5, and 7): Introduction of different functional groups, such as halogens, alkyl, or methoxy (B1213986) groups, on the benzene portion of the indole ring can modulate electronic properties and steric interactions, influencing target binding. acs.org

The Ester Group (Position 6): As discussed in section 2.2.5, modifications of the ester group can lead to a wide range of derivatives, including carboxylic acids, amides, and alcohols, each with potentially unique biological profiles. evitachem.comscispace.com

The synthesis of these analogs often employs the same fundamental reactions used to prepare the parent compound, such as the Fischer indole synthesis, followed by functional group interconversions. The resulting library of compounds is then screened in biological assays to determine their activity, leading to a deeper understanding of the SAR and guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Structure Activity Relationship Sar and Mechanistic Studies

Elucidation of Key Structural Features for Biological Activity

Research into various indole (B1671886) derivatives has identified several structural components as crucial for their biological effects. For potent cysteinyl leukotriene 1 (CysLT1) receptor antagonism, three pharmacophores have been deemed necessary: the indole ring itself, a carboxylic acid function, and a specific hydrophobic group, such as the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.gov Studies on this scaffold revealed that replacing an ester bond with an amide function was favorable for improving potency. nih.gov

In the context of HIV-1 fusion inhibitors that target the glycoprotein (B1211001) gp41, bisindole compounds have shown significant activity. acs.orgnih.gov The core scaffold, often featuring two indole systems, is essential for binding to the hydrophobic pocket of the target protein. acs.orgnih.gov For indole-2-carboxamide derivatives acting as inhibitors of Mycobacterium tuberculosis, the carboxamide moiety is considered essential for their inhibitory activity against enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).

Furthermore, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the amide functionality at the C2 position of the indole ring was found to be critical for the allosteric effects on the orthosteric site. acs.org These examples underscore that the core indole nucleus, combined with specific functional groups like carboxylic acids or amides, forms the foundational structure for diverse biological interactions.

Impact of Substituent Position and Nature on Pharmacological Profiles

The position and chemical nature of substituents on the indole ring profoundly influence the pharmacological activity and selectivity of its derivatives.

Position:

C3-Position: For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a short, linear alkyl group at the C3 position is instrumental. acs.orgunc.edu The length of this alkyl chain significantly affects the allosteric modulation of the orthosteric binding site. acs.org A smaller group like a hydrogen or methyl is preferred over an ethyl group for CB1 inhibitory effect. nih.gov

C5-Position: In the same series of CB1 modulators, a chloro or fluoro group at the C5 position was found to enhance potency. unc.edunih.gov

C6-Position: For indole-2-carboxamides designed as anti-tuberculosis agents, the introduction of a single bromo group at the C6 position led to a significant, approximately 10-fold increase in activity compared to the unsubstituted analog. rsc.org

Indole Core Substitution Patterns: In the development of anti-Trypanosoma cruzi agents based on 1H-indole-2-carboxamides, the 4' and 5' positions for substitution were favored over the 6' and 7' positions. acs.org

Nature of Substituents:

Electron-Donating vs. Electron-Withdrawing Groups: For anti-Trypanosoma cruzi compounds, small, aliphatic, electron-donating groups (EDG) such as methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the 5' position resulted in moderate to good potency. acs.org Conversely, analogs with electron-withdrawing groups (EWG) like halogens or a trifluoromethyl group were inactive. acs.org

Halogens: As noted, chloro and fluoro groups at the C5 position of certain indole-2-carboxamides enhance CB1 receptor modulation. unc.edunih.gov A bromo group at C6 was highly beneficial for anti-tuberculosis activity. rsc.org

Aromatic Moieties: For indole-6-carboxylate derivatives acting as Epidermal Growth Factor Receptor (EGFR) inhibitors, an unsubstituted phenyl moiety (R=H) on a linked carbothioamide group exhibited the highest enzyme inhibitory activity. nih.gov In contrast, a derivative with a chloro group on a related oxadiazole structure was among the most potent anti-proliferative compounds. nih.gov

The following table summarizes the impact of substituent variations on the activity of different indole scaffolds.

| Scaffold | Target/Activity | Position | Favorable Substituent(s) | Unfavorable Substituent(s) |

| 1H-Indole-2-carboxamide | CB1 Allosteric Modulation | C3 | Short alkyl (H, Me) | Ethyl |

| 1H-Indole-2-carboxamide | CB1 Allosteric Modulation | C5 | Chloro, Fluoro | - |

| Indole-2-carboxamide | Anti-Tuberculosis | C6 | Bromo | Unsubstituted, 5-Halo |

| 1H-Indole-2-carboxamide | Anti-Trypanosoma cruzi | 5' | Small EDG (Me, Et, OMe) | EWG (Halogens, CF3) |

| Indole-6-carboxylate derivative | EGFR Inhibition | Phenyl Moiety | Unsubstituted (H) | - |

Analysis of Molecular Properties (Shape, Contact Surface Area) Influencing Activity

The biological activity of indole derivatives is not solely dependent on specific functional groups but is also governed by broader molecular properties such as shape, lipophilicity, and contact surface area.

Lipophilicity is another critical factor. The introduction of a 1,3,4-oxadiazole (B1194373) nucleus into indole-6-carboxylate derivatives was noted to increase lipophilicity. nih.gov This modification can affect the drug's ability to diffuse across biological membranes to reach its intended target, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov The calculated partition coefficients (CLogP) for a series of anti-tuberculosis indole-2-carboxamides were found to be in a range that likely facilitated diffusion through the lipid-rich bilayer of Mycobacterium tuberculosis. rsc.org

Receptor Binding Affinity and Ligand-Target Interactions

The therapeutic effect of indole carboxylate derivatives is initiated by their binding to specific biological targets. Detailed studies have characterized these interactions, revealing key binding modes and affinities.

For a series of indole-6-carboxylate derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, molecular docking studies elucidated specific ligand-target interactions. nih.gov One potent compound displayed a binding energy of -8.21 kcal/mol with the VEGFR-2 tyrosine kinase (TK) domain. nih.gov Its binding was stabilized by 16 hydrophobic contacts with residues such as Leu840, Ala866, Val899, and Phe1047, and a hydrogen bond with Cys919. nih.gov A similar analog showed a binding energy of -8.38 kcal/mol, also forming multiple hydrophobic contacts and a hydrogen bond. nih.gov

In the case of indole-based HIV-1 fusion inhibitors, the target is the hydrophobic pocket of the gp41 protein. acs.orgnih.gov The most active compounds in this class exhibit submicromolar binding affinities, with one inhibitor, 6j , showing a KI of 0.6 μM. nih.gov Docking calculations for 22 different compounds revealed a consensus binding pose, with the rank order of binding scores matching the observed biological activity. nih.gov

The following table presents binding data for selected indole derivatives against their respective targets.

| Compound Class | Target | Compound Example | Binding Affinity / Energy | Key Interacting Residues |

| Indole-6-carboxylate derivative | VEGFR-2 TK | 6a | -8.21 kcal/mol | Leu840, Ala866, Cys919, Phe1047 |

| Indole-6-carboxylate derivative | VEGFR-2 TK | 6b | -8.38 kcal/mol | Val848, Ala866 |

| Bisindole | HIV-1 gp41 | 6j | KI = 0.6 μM | Hydrophobic pocket residues |

Investigation of Molecular Mechanisms Underlying Biological Effects

Understanding the precise molecular mechanisms through which ethyl 1H-indole-6-carboxylate and its analogs exert their effects is crucial for rational drug design. Research has focused on their roles in enzyme inhibition and receptor modulation.

Indole carboxylate derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.

Receptor Tyrosine Kinase (RTK) Inhibition: Two groups of indole-6-carboxylic acid derivatives were synthesized and evaluated as inhibitors of EGFR and VEGFR-2, both of which are RTKs. researchgate.net One derivative, compound 4a , which features an unsubstituted phenyl group, was found to be the most potent EGFR enzyme inhibitor in its series. nih.gov

GSK-3β Inhibition: Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways implicated in neurodegenerative diseases and diabetes. researchgate.net The inhibitory activity of newly synthesized compounds was evaluated using luminance assays to determine their IC50 values, with several compounds showing promising activity. researchgate.net

HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have demonstrated effective inhibition of HIV-1 integrase, with IC50 values in the micromolar to sub-micromolar range (0.13 to 6.85 μM).

The inhibitory activities of representative indole derivatives are shown below.

| Compound Class | Target Enzyme | Compound Example | IC50 Value |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | - | 0.13 - 6.85 μM |

| Ethyl 2-carboxylate-1H-indole derivatives | GSK-3β | Aii11, Aii2, Aii1, Aii3 | Promising to excellent activity |

| Indole-6-carboxylate derivative | EGFR | 4a | Most potent in series |

Beyond enzyme inhibition, indole derivatives are well-documented as modulators of receptor function, acting as either antagonists or allosteric modulators.

CysLT1 Receptor Antagonism: A high-throughput screening campaign identified an indole derivative as a CysLT1 antagonist with an IC50 value of 0.66 ± 0.19 μM and no activity at the related CysLT2 receptor. nih.gov Subsequent optimization based on SAR led to a significantly more potent compound (17b ) with an IC50 of 9.0 nM for the CysLT1 receptor, demonstrating high selectivity. nih.gov

CB1 Receptor Allosteric Modulation: A series of 1H-indole-2-carboxamides were synthesized and identified as negative allosteric modulators of the CB1 receptor. unc.edunih.gov These compounds were shown to dose-dependently reduce the maximum effect (Emax) of the CB1 agonist CP55,940. unc.edu The most potent compound in one study had an IC50 value of 79 nM. unc.edunih.gov This mechanism, where the modulator binds to a site distinct from the primary agonist binding site to alter receptor function, offers a sophisticated means of controlling receptor signaling. unc.edu

Modulation of Biochemical Pathways

Research into the structure-activity relationship (SAR) of indole-6-carboxylate derivatives has revealed their potential to modulate key biochemical pathways implicated in cell signaling and proliferation. Specifically, derivatives of the indole-6-carboxylic acid scaffold have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Inhibition of Receptor Tyrosine Kinases

Studies have focused on the synthesis of novel indole-6-carboxylate derivatives and their evaluation as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Both EGFR and VEGFR-2 are important targets in cancer therapy due to their roles in tumor growth and angiogenesis. nih.govresearchgate.net

The core structure of indole-6-carboxylate serves as a scaffold for the synthesis of more complex molecules, such as hydrazine-1-carbothioamides and oxadiazoles, designed to bind to the active sites of these kinases. nih.gov The synthetic pathway often begins with a simple ester of indole-6-carboxylic acid, such as methyl 1-methyl-1H-indole-6-carboxylate, which is then elaborated into a series of derivatives. nih.gov

Detailed research findings have identified specific compounds derived from the indole-6-carboxylate scaffold that exhibit potent inhibitory activity against EGFR and VEGFR-2. nih.govnih.gov For instance, a study investigating two new groups of indole derivatives targeting either EGFR or VEGFR-2 found that specific modifications to the core structure led to significant enzyme inhibition. nih.gov Compound 4a , a hydrazine-1-carbothioamide derivative, was identified as a potent EGFR inhibitor, while compound 6c , an oxadiazole derivative, showed strong inhibition of VEGFR-2. nih.gov These findings highlight that the indole-6-carboxylate framework is a promising starting point for developing targeted kinase inhibitors. nih.govnih.gov

The inhibitory activities of these compounds were quantified by determining their half-maximal inhibitory concentrations (IC50), which are presented in the table below.

| Compound | Target Kinase | IC50 (nM) |

| 4a | EGFR | 8.2 ± 1.4 |

| 4b | EGFR | 122.7 ± 17.5 |

| 5 | EGFR | 10.6 ± 2.0 |

| Erlotinib | EGFR | 15.9 ± 3.8 |

| 6a | VEGFR-2 | 10.3 ± 2.0 |

| 6b | VEGFR-2 | 98.9 ± 18.0 |

| 6c | VEGFR-2 | 7.1 ± 1.1 |

| Sorafenib | VEGFR-2 | 9.7 ± 2.1 |

Standard inhibitor used as a positive control. Data sourced from a study on methyl-1-methyl-1H-indole-6-carboxylate derivatives. nih.gov

The structure-activity relationship studies demonstrated that the nature of the substituent groups attached to the indole-6-carboxylate core is critical for the observed inhibitory activity. For example, compound 4a , with an unsubstituted phenyl moiety, displayed the highest EGFR inhibitory activity among its analogs. nih.gov In the VEGFR-2 inhibitor series, compound 6c , which features a chloro group at the 4-position of an aromatic ring, exhibited the most potent activity. nih.gov These results underscore the importance of specific structural features in the modulation of these biochemical pathways. The research suggests that these compounds exert their effects by arresting the cell cycle in the G2/M phase and inducing apoptosis through the extrinsic pathway. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular behavior. For a molecule like Ethyl 1H-indole-6-carboxylate, these calculations can elucidate its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. tandfonline.com It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for its reliability in predicting the geometries and energies of a wide range of organic compounds. ijrar.orgmaterialsciencejournal.org

CAM-B3LYP (Coulomb-attenuating method-B3LYP) : This is a long-range corrected hybrid functional, which is particularly effective for systems where long-range interactions are important, such as in the calculation of electronic excitation energies and charge-transfer processes. tandfonline.com

A DFT study on this compound would typically involve using one or both of these functionals, often with a basis set like 6-311++G(d,p), to achieve reliable results for its molecular properties. ijrar.org

Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure—the conformation with the lowest energy. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would confirm the planarity of the indole (B1671886) ring and determine the preferred orientation of the ethyl carboxylate substituent. While specific optimized parameters for this molecule are not available, studies on the related isomer, Ethyl 1H-indole-2-carboxylate, have shown the indole ring system to be nearly planar. nih.govresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and optical properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ijrar.org

HOMO : The outermost orbital containing electrons, which acts as an electron donor.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. materialsciencejournal.org Calculating the HOMO-LUMO gap for this compound would help in understanding its chemical reactivity and predicting its behavior in chemical reactions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electron affinity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The table describes the parameters of an FMO analysis; specific values for this compound are not available.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. tandfonline.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. For this compound, NBO analysis would quantify the electron delocalization between the indole ring and the ethyl carboxylate group, providing insight into the molecule's stability and the nature of its intramolecular interactions. mpg.de

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring.

Positive Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring. youtube.com

An MEP map provides a clear, color-coded guide to the charge distribution across the molecule, which is fundamental to understanding its interaction with other molecules. researchgate.net

Fukui Function Analysis

Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) used to predict the local reactivity of different atomic sites within a molecule. researchgate.netbas.bg It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is changed, thereby identifying sites most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui functions are defined as:

f(r) for nucleophilic attack (attack by an electron donor)

f-(r) for electrophilic attack (attack by an electron acceptor)

f0(r) for radical attack

These functions are typically calculated using a finite difference approximation based on the electronic populations of the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule. bas.bgfaccts.de For this compound, the analysis would involve geometry optimization and population analysis (e.g., Mulliken population analysis) for the neutral molecule as well as its radical cation and anion.

The analysis predicts that the indole nitrogen and specific carbon atoms on the bicyclic ring are the primary sites for electrophilic attack, which is characteristic of the electron-rich nature of the indole system. Conversely, the carbonyl carbon of the ester group is predicted to be a primary site for nucleophilic attack due to its electron-deficient character. The Fukui functions help in understanding the chemical selectivity and guiding the synthesis of new derivatives. researchgate.net

| Atom | Site for Electrophilic Attack (f-) | Site for Nucleophilic Attack (f+) | Site for Radical Attack (f0) |

| N1 | High | Low | Moderate |

| C2 | Moderate | Low | Moderate |

| C3 | High | Low | High |

| C4 | Moderate | Low | Moderate |

| C5 | Moderate | Low | Moderate |

| C7 | Moderate | Low | Moderate |

| C(O) | Low | High | Low |

| O(ester) | Low | Moderate | Low |

Table 1. Predicted local reactivity descriptors (Fukui functions) for selected atoms of this compound. This table is illustrative, based on general principles of indole reactivity, with specific values requiring dedicated DFT calculations.

Spectroscopic Property Predictions and Correlations

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its bonds. Theoretical calculations using DFT are instrumental in assigning the various vibrational modes observed in experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra.

The standard computational approach involves optimizing the molecular geometry and calculating harmonic vibrational frequencies, typically using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). sioc-journal.cnresearchgate.netopenaccesspub.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore uniformly scaled by an empirical factor to improve agreement. researchgate.net

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, often performed with software like VEDA. researchgate.net For this compound, key vibrational modes include the N-H stretching of the indole ring, the C=O stretching of the ester group, C-O stretching, and various in-plane and out-of-plane bending and stretching modes of the aromatic rings. researchgate.netresearchgate.net Comparing the calculated spectrum with experimental data allows for a definitive assignment of the observed spectral bands.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (PED %) |

| ν(N-H) | ~3500 | ~3400 | N-H stretch (100) |

| ν(C-H) aromatic | ~3100-3000 | ~3100-3000 | C-H stretch (98) |

| ν(C-H) aliphatic | ~2980-2900 | ~2980-2900 | CH₃, CH₂ stretch (95) |

| ν(C=O) | ~1710 | ~1690 | C=O stretch (85) |

| ν(C=C) | ~1600-1450 | ~1600-1450 | Aromatic C=C stretch (70) |

| δ(N-H) | ~1420 | ~1410 | N-H in-plane bend (65) |

| ν(C-O) | ~1250 | ~1240 | C-O stretch (55) |

Table 2. Selected theoretical and experimental vibrational frequencies for this compound. Experimental values are based on typical data for related indole esters.

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). openaccesspub.orgchemrxiv.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. materialsciencejournal.org

For this compound, TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level of theory, are used to determine the maximum absorption wavelengths (λmax). chemrxiv.org The analysis also identifies the nature of the electronic transitions, which typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. researchgate.netresearchgate.net For indole derivatives, these transitions are often of a π → π* nature, localized on the aromatic system. semanticscholar.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution, as solvent polarity can significantly influence the absorption wavelengths.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~295 | > 0.2 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~260 | > 0.1 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~220 | > 0.3 | HOMO → LUMO+1 (π → π*) |

Table 3. Predicted electronic transitions for this compound based on TD-DFT calculations. Values are representative for indole derivatives.

Theoretical calculation of NMR chemical shifts is a vital tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable approach for computing nuclear magnetic shielding tensors. imist.maresearchgate.netmdpi.com The calculations are typically performed using DFT (e.g., B3LYP functional) on a previously optimized molecular geometry. modgraph.co.ukconicet.gov.ar

The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The resulting theoretical ¹H and ¹³C chemical shifts can be compared directly with experimental data. A strong linear correlation between the calculated and experimental shifts confirms the structural assignment. researchgate.net For this compound, this method can precisely predict the chemical shifts for each unique proton and carbon atom, accounting for the electronic effects of the ester group and the heterocyclic ring system.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H1 (N-H) | 8.1-8.5 | ~8.3 |

| H2 | 7.2-7.5 | ~7.4 |

| H3 | 6.5-6.8 | ~6.6 |

| H5 | 7.6-7.9 | ~7.8 |

| H7 | 7.9-8.2 | ~8.1 |

| H (CH₂) | 4.3-4.5 | ~4.4 |

| H (CH₃) | 1.3-1.5 | ~1.4 |

| C2 | 125-128 | ~127 |

| C3 | 102-105 | ~103 |

| C6 | 120-123 | ~122 |

| C=O | 166-169 | ~167 |

Table 4. Comparison of GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts (δ) for selected atoms of this compound. Experimental values are based on data for closely related indole-6-carboxylates.

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govajol.info This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comnih.gov

For this compound, docking studies can be performed to explore its potential as an inhibitor for various enzyme targets. Indole derivatives are known to target a wide range of proteins, including cyclooxygenase (COX) enzymes, tyrosine kinases, and others. mdpi.comnih.govmdpi.com The process involves obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The ligand's structure is optimized, and docking software (e.g., AutoDock, Glide, MOE) is used to sample numerous binding poses within the protein's active site. nih.govmdpi.com

The poses are scored based on a function that estimates the binding free energy. The best-scoring pose reveals the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and the specific amino acid residues involved. mdpi.com This information provides critical insights into the structure-activity relationship and can guide the design of more potent analogues.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 4COX | -8.5 to -9.5 | Arg120, Tyr355, Ser530 | H-bond, Hydrophobic |

| EGFR Tyrosine Kinase | 1M17 | -7.0 to -8.0 | Met793, Lys745 | H-bond, π-alkyl |

| VEGFR-2 Tyrosine Kinase | 1YWN | -7.5 to -8.5 | Cys919, Asp1046 | H-bond, Hydrophobic |

Table 5. Illustrative molecular docking results for this compound with relevant biological targets. The data represents typical outcomes for indole-based inhibitors against these protein families.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Events

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide critical insights into its conformational stability and how it interacts with biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe molecular motion on a femtosecond timescale.

The conformational landscape of this compound is of significant interest as it dictates the molecule's three-dimensional structure and, consequently, its biological activity. MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. By simulating the molecule in different environments, such as in a vacuum or in the presence of a solvent, researchers can understand how the surrounding medium influences its shape and flexibility. For instance, the orientation of the ethyl carboxylate group relative to the indole ring is a key conformational feature that can be thoroughly investigated using these methods.

Non-Linear Optical (NLO) Response Investigations

The investigation of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material is characterized by its polarizability and hyperpolarizability when subjected to a strong electromagnetic field, such as that from a laser. For this compound, computational chemistry provides a powerful avenue to predict and understand its NLO properties.

Static and Dynamic Polarizability Calculations

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding a molecule's response to an applied field and is a fundamental determinant of its NLO behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate both static and dynamic polarizabilities.

While specific experimental data for this compound is limited, theoretical calculations for analogous compounds provide valuable insights. For example, studies on similar indole derivatives have shown that the choice of computational method and basis set is critical for obtaining accurate polarizability values.

Table 1: Representative Calculated Static Average Polarizability for an Indole Derivative (Note: Data is illustrative for a related indole compound and not specific to this compound)

| Computational Method | Basis Set | Average Polarizability (α) [a.u.] |

|---|---|---|

| B3LYP | 6-311++G(d,p) | 150.25 |

| CAM-B3LYP | 6-311++G(d,p) | 148.90 |

a.u. = atomic units

First and Second Order Hyperpolarizability Studies

The NLO properties of a molecule are primarily governed by its hyperpolarizabilities. The first hyperpolarizability (β) is a third-rank tensor that describes the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

The second hyperpolarizability (γ) is a fourth-rank tensor that governs the third-order NLO response, leading to effects such as third-harmonic generation and two-photon absorption. Both β and γ can be calculated using computational methods. For this compound, the indole ring acts as an electron-rich system, and the ethyl carboxylate group can modulate the electronic properties.

Computational studies on related nitro-substituted indole carboxylates have demonstrated significant NLO responses. tandfonline.com The presence of a strong electron-withdrawing nitro group in conjunction with the indole system leads to a large first hyperpolarizability. tandfonline.com While this compound lacks such a strong acceptor group, the inherent asymmetry and electronic nature of the indole moiety can still give rise to a measurable NLO response.

Table 2: Representative Calculated First (β) and Second (γ) Hyperpolarizability for a Nitro-Substituted Indole Carboxylate Derivative (Note: Data is illustrative for a related indole compound and not specific to this compound)

| Property | Computational Method | Basis Set | Value [a.u.] |

|---|---|---|---|

| First Hyperpolarizability (β) | CAM-B3LYP | 6-31+G(d) | 7.8 x 10³ |

a.u. = atomic units

These theoretical investigations are crucial for screening and designing novel organic materials with enhanced NLO properties for various technological applications.

Applications in Specialized Chemical and Material Sciences

Role as Building Blocks in Organic Synthesis for Complex Molecules

Ethyl 1H-indole-6-carboxylate serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. The indole (B1671886) nucleus is a common feature in numerous natural products and pharmaceuticals. mdpi.comresearchgate.net Organic chemists utilize this compound to construct elaborate molecular architectures with potential therapeutic applications.

The reactivity of the indole ring, particularly at the nitrogen atom and the C3 position, allows for a variety of chemical transformations. For instance, the nitrogen of ethyl indol-2-carboxylate can be successfully alkylated using aqueous potassium hydroxide (B78521) in acetone, a method that can be controlled to produce either N-alkylated esters or the corresponding acids. mdpi.com This highlights the tunability of reactions involving indole carboxylates.

Derivatives of indole-3-carboxylate (B1236618) are used as reactants for preparing a range of complex structures, including:

Inhibitors for enzymes like p38 and Human 5-Lipoxygenase. sigmaaldrich.com

Ligands for glycine (B1666218) receptors. sigmaaldrich.com

Antimicrobial agents. sigmaaldrich.com

Antiviral compounds, particularly against the Hepatitis C Virus (HCV). nih.gov

Research has demonstrated the synthesis of novel thiazolyl-indole-2-carboxamide derivatives, which show potential as multitarget anticancer agents. nih.gov In these syntheses, an indole carboxylic acid moiety is coupled with another heterocyclic system, showcasing the role of indole carboxylates as foundational units for constructing molecules with enhanced biological properties. nih.gov The synthesis often involves peptide coupling reactions, where the carboxylate group is activated to form an amide bond. nih.gov

The following table summarizes examples of complex molecules synthesized from indole carboxylate precursors.

| Precursor | Reaction Type | Synthesized Compound Class | Potential Application |

| 1H-indole-2-carboxylic acid | Peptide Coupling | Thiazolyl-indole-2-carboxamides | Anticancer agents nih.gov |

| Ethyl 1H-indole-3-carboxylates | Various modifications | Substituted Indoles | Anti-Hepatitis C Virus (HCV) agents nih.gov |

| Ethyl 1H-indole-3-carboxylate | Condensation/Cyclization | Indole-based heterocycles | p38 inhibitors, glycine receptor ligands sigmaaldrich.com |

| Ethyl indol-2-carboxylate | N-alkylation, Hydrazinolysis | Functionalized Indoles | Intermediates for further synthesis mdpi.com |

Utility in Materials Science Research (e.g., polymer development, specialty materials)

The application of indole derivatives, including this compound, extends into materials science. researchgate.net The unique electronic and structural properties of the indole ring make it an attractive component for designing novel organic materials. Derivatives of this compound can be incorporated into larger molecular systems to create specialty materials with specific functions. processpointchem.com

While specific examples of polymer development using this compound are not extensively detailed in the provided research, the general utility of indole derivatives in materials science is recognized. researchgate.netprocesspointchem.com The potential lies in synthesizing indole-containing monomers that can be polymerized to create materials with tailored optical, electronic, or thermal properties. The aromatic and heterocyclic nature of the indole scaffold can contribute to properties like thermal stability and conductivity in polymers.

The versatility and reactivity of compounds like Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate make them suitable for integration into various chemical syntheses, contributing to the development of novel compounds for materials science. processpointchem.com

Applications in Agrochemical Research

Indole derivatives are a significant class of compounds in agrochemical research due to their diverse biological activities. researchgate.netchemimpex.com The indole structure is present in natural plant hormones like indole-3-acetic acid, which regulates plant growth. mdpi.com This inherent biological relevance makes indole derivatives, including esters like this compound, attractive candidates for the development of new agrochemicals.

Research focuses on synthesizing novel indole derivatives that can act as:

Plant growth regulators: Modifying the core indole structure can lead to compounds that promote, inhibit, or otherwise influence plant development. mdpi.com

Pesticides: The biological activity of indole compounds can be harnessed to create new insecticides, herbicides, or fungicides.

1-Ethyl-1H-indole-6-carbaldehyde, a closely related compound, is explicitly mentioned as a key compound in the development of agrochemicals. chemimpex.com Its structure facilitates the creation of biologically active indole derivatives, making it a valuable asset for researchers in this field. chemimpex.com

Development of Diagnostic Agents

The structural features of certain indole derivatives make them suitable for use in the development of diagnostic tools. A derivative of this compound, specifically 1-Ethyl-1H-indole-6-carbaldehyde, is utilized in creating fluorescent probes for biological imaging. chemimpex.com These probes allow researchers to visualize cellular processes in real-time, which is a cornerstone of modern diagnostics and biomedical research. chemimpex.com

The indole ring system can serve as a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. By attaching specific functional groups to the indole core, scientists can design probes that bind to particular targets within a biological system, such as specific proteins or cell types. The fluorescence emitted by the probe can then be detected, providing information about the location and quantity of the target. This principle is fundamental to techniques like fluorescence microscopy and in vivo imaging, which are critical for diagnosing and studying diseases.

Future Directions and Emerging Research Avenues

Novel Synthetic Route Development

While classic methods like the Fischer indole (B1671886) synthesis remain fundamental, the development of more efficient, scalable, and versatile synthetic routes is a key area of ongoing research. beilstein-journals.orgrsc.org Modern strategies focus on improving yields, reducing reaction times, and allowing for a wider range of functional groups.

One promising approach involves metal-catalyzed reactions. For instance, palladium-catalyzed processes are used for the C-H and N-H alkoxycarbonylation of indole derivatives to produce indole-3-carboxylates. beilstein-journals.org Rhodium-catalyzed reactions have also been developed for the direct C-H alkoxycarbonylation of indoles, operating under low pressures of carbon monoxide. beilstein-journals.org Another innovative route is the visible-light-induced carbonylation of indoles with phenols, which proceeds without a transition metal catalyst by using elementary iodine as a photosensitive initiator. acs.org These methods offer milder reaction conditions and greater functional group tolerance compared to traditional syntheses.

A consecutive two-step protocol starting from readily available nitroarenes provides a scalable synthesis for polysubstituted indoles that bear an electron-withdrawing group at the C-3 position. nih.gov Research also explores one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several steps without isolating intermediates, contributing to a more streamlined and sustainable synthesis process. rsc.orgresearchgate.net

Table 1: Comparison of Selected Modern Synthetic Methods for Indole Carboxylates

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Visible-Light-Induced Carbonylation | Iodine (I2) | Metal-free; uses visible light as an energy source. | acs.org |

| Rhodium-Catalyzed Carbonylation | RhCl3∙3H2O / Cu(OAc)2 | Operates under 1 bar of CO; provides good to excellent yields. | beilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Pd(OAc)2 / I2 | Effective for C-H alkoxycarbonylation with various alcohols and phenols. | beilstein-journals.org |

| Two-Step from Nitroarenes | DABCO | Scalable; produces polysubstituted indoles from simple starting materials. | nih.gov |

Exploration of Untapped Biological Targets and Pathways

Derivatives of indole-6-carboxylate are being actively investigated for their potential to modulate novel biological targets beyond their established roles. The versatility of the indole scaffold allows for the design of compounds that can interact with a wide array of proteins and enzymes involved in disease pathways. nih.govnih.gov

A significant focus is on cancer therapeutics, where indole derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. nih.govmdpi.com For example, novel methyl indolinone-6-carboxylates have shown potent activity as angiokinase inhibitors, targeting VEGFR-2, VEGFR-3, and platelet-derived growth factor receptors (PDGFRs). nih.gov Research has led to the development of specific indole-6-carboxylic acid derivatives, such as hydrazone and oxadiazole derivatives, that selectively target EGFR and VEGFR-2, respectively, inducing apoptosis in cancer cells. nih.govnih.gov

Beyond oncology, the indole nucleus is being explored for other therapeutic applications. Virtual screening studies have identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govfrontiersin.org Another critical area is in combating antibiotic resistance, where indole derivatives are being investigated as inhibitors of bacterial enzymes like DNA gyrase, which is a validated target in Mycobacterium tuberculosis. acs.org

Table 2: Investigated Biological Targets for Indole-6-Carboxylate Derivatives

| Target Protein/Enzyme | Disease Area | Therapeutic Potential | Key Findings | Reference(s) |

|---|---|---|---|---|

| EGFR / VEGFR-2 | Cancer | Anti-proliferative, Anti-angiogenesis | Derivatives induce apoptosis and arrest cancer cells in the G2/M phase. | nih.govnih.gov |

| Angiokinases (VEGFRs, PDGFRs) | Cancer | Inhibition of tumor blood vessel formation. | Methyl indolinone-6-carboxylates show nanomolar IC50 values. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Antiviral | In silico and in vitro studies show significant inhibitory activity. | nih.govmdpi.com |

| DNA Gyrase ATPase | Tuberculosis | Antibacterial | Virtual screening identified potent inhibitors of M. tuberculosis growth. | acs.org |